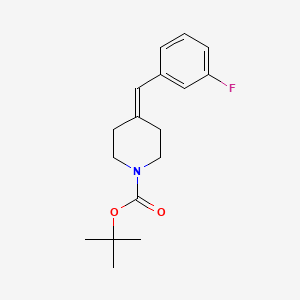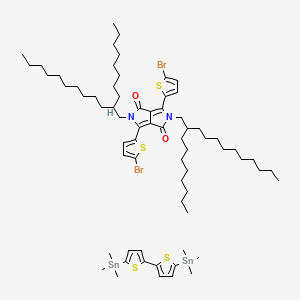
Poly{2,2'-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} is a complex polymer known for its unique structural properties and potential applications in various fields. This compound is characterized by its long alkyl side chains and dioxo groups, which contribute to its stability and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} typically involves a multi-step process. The initial step often includes the preparation of the monomer units, which are then polymerized under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and initiators. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer structure is achieved.
Industrial Production Methods
In an industrial setting, the production of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Advanced techniques such as extrusion and molding are employed to shape the polymer into desired forms for various applications.
化学反応の分析
Types of Reactions
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用機序
The mechanism by which Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} exerts its effects involves interactions with molecular targets and pathways. The polymer’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} can be compared with other similar compounds, such as:
Poly{2,2’-[(2,5-bis(2-hexyl)-3,6-dioxo-2,3,5,6-]}: This compound has shorter alkyl side chains, resulting in different physical and chemical properties.
Poly{2,2’-[(2,5-bis(2-decyl)-3,6-dioxo-2,3,5,6-]}: With longer alkyl side chains, this polymer exhibits increased hydrophobicity and stability.
The uniqueness of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} lies in its optimal balance of side chain length and functional groups, making it suitable for a wide range of applications.
特性
分子式 |
C68H108Br2N2O2S4Sn2 |
|---|---|
分子量 |
1511.1 g/mol |
IUPAC名 |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C54H86Br2N2O2S2.C8H4S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h37-40,43-44H,5-36,41-42H2,1-4H3;1-4H;6*1H3;; |
InChIキー |
QZLCTPYHCBDTSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br.C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
関連するCAS |
1267540-03-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)
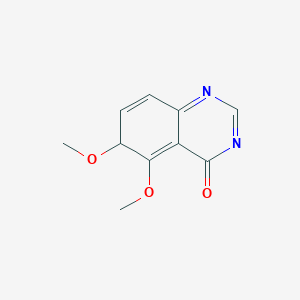
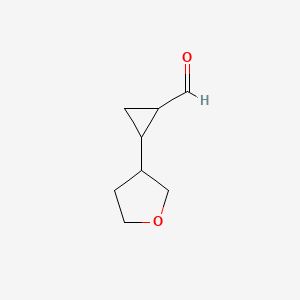
![9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12329460.png)

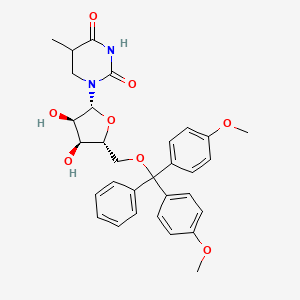
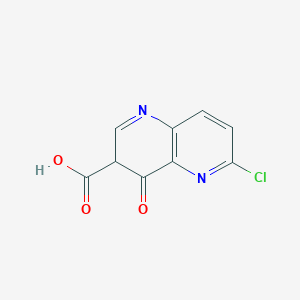
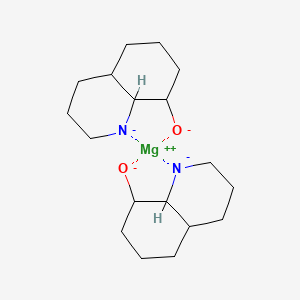
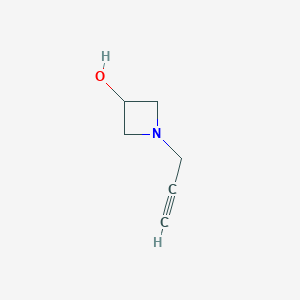
![Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-5-(1-methylethenyl)-, methyl ester, (1S,2R,3S,5S)-](/img/structure/B12329491.png)
